
Dgla-TG
Overview
Description
Dgla-TG is a triacylglycerol derivative of dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid. This compound is of interest due to its potential biological activities, including anti-inflammatory and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dgla-TG can be synthesized through the esterification of dihomo-gamma-linolenic acid with glycerol. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated fatty acids .
Industrial Production Methods
Industrial production of dihomo-gamma-linolenic acid, the precursor to tridihomo-gamma-linolenoylglycerol, involves the use of microbial fermentation. The fungus Mortierella alpina, particularly a Δ5 desaturase-defective mutant, is employed to produce DGLA-containing oil. The fermentation process is optimized by adjusting the nitrogen source and cultivation temperature .
Chemical Reactions Analysis
Types of Reactions
Dgla-TG undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other alcohols under the influence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free dihomo-gamma-linolenic acid and glycerol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Neurodegeneration
Mechanisms of Action:
DGLA has been implicated in neurodegenerative processes, particularly through the induction of ferroptosis in dopaminergic neurons. Research indicates that DGLA is metabolized to dihydroxyeicosadienoic acid (DHEDA), which triggers neurodegeneration via oxidative stress mechanisms involving iron metabolism . Studies using C. elegans models have demonstrated that DGLA treatment results in significant neuronal cell loss, highlighting its potential role in diseases like Parkinson's .
Case Study:
In a study examining the effects of DGLA on aging neurons, researchers found that chronic exposure to DGLA led to increased neuronal death over time. The study utilized transgenic C. elegans to track neurodegeneration, revealing specific pathways through which DGLA exacerbates neuronal loss, particularly under conditions mimicking aging .
Atherosclerosis
Anti-Atherogenic Properties:
DGLA has shown promise in mitigating atherosclerosis, a leading cause of cardiovascular disease. Research indicates that DGLA can inhibit key inflammatory processes involved in atherosclerosis, such as monocytic migration and foam cell formation. In vitro studies have demonstrated that DGLA reduces the expression of pro-inflammatory cytokines in human macrophages, which are crucial in the development of atherosclerotic plaques .
Data Table: Effects of DGLA on Atherogenic Processes
Process | Effect of DGLA | Reference |
---|---|---|
Monocytic Migration | Inhibition | |
Foam Cell Formation | Reduced | |
Expression of Adhesion Molecules | Decreased (ICAM-1, VCAM-1) | |
Lipid Accumulation in Aorta | Decreased |
Case Study:
In an apolipoprotein E-deficient mouse model, supplementation with DGLA resulted in significantly reduced lipid deposition in the aorta and lower macrophage accumulation within plaques. This suggests that dietary DGLA could serve as a preventive measure against cardiovascular diseases .
Metabolic Disorders
Role in Obesity and Diabetes:
Recent studies have identified a correlation between elevated levels of DGLA and metabolic abnormalities such as obesity and type 2 diabetes. The ratio of DGLA to deoxycholic acid (DCA) has been proposed as a biomarker for metabolic health . In clinical studies involving overweight individuals, higher levels of DGLA were associated with increased insulin resistance and inflammation markers.
Data Table: Correlation of DGLA Levels with Metabolic Markers
Case Study:
In a cohort study involving participants undergoing metabolic surgery, those with higher pre-surgery levels of DGLA showed improved post-operative outcomes related to insulin sensitivity and lipid profiles. This highlights the potential therapeutic role of DGLA in managing metabolic disorders .
Mechanism of Action
The biological effects of tridihomo-gamma-linolenoylglycerol are primarily mediated through its conversion to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids such as prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and exerts vasodilatory effects. Additionally, DGLA can interfere with cellular lipid metabolism and eicosanoid biosynthesis, leading to anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
Gamma-linolenic acid (GLA): An 18-carbon omega-6 fatty acid that is a precursor to DGLA.
Arachidonic acid (AA): A 20-carbon omega-6 fatty acid derived from DGLA, involved in pro-inflammatory eicosanoid production.
Eicosapentaenoic acid (EPA): A 20-carbon omega-3 fatty acid with anti-inflammatory properties.
Uniqueness
Dgla-TG is unique due to its specific structure as a triacylglycerol derivative of DGLA, which allows it to be used in various applications where both the glycerol backbone and the DGLA moiety are beneficial. Its ability to modulate immune responses and inflammation makes it a valuable compound for research and potential therapeutic use .
Biological Activity
Dgla-TG, or Dihomo-gamma-linolenic acid triglyceride, is a compound derived from dihomo-gamma-linolenic acid (DGLA), a polyunsaturated fatty acid (PUFA) known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.
Overview of DGLA and Its Metabolites
DGLA is a precursor to several bioactive lipid mediators, including eicosanoids, which play critical roles in inflammation, cell signaling, and neurodegeneration. The metabolism of DGLA involves enzymatic conversion by cytochrome P450 enzymes and lipoxygenases, leading to the formation of various metabolites that exhibit distinct biological effects.
Key Metabolites of DGLA
Metabolite | Type | Biological Activity |
---|---|---|
8,9-Epoxyeicosadienoic Acid (EE) | Epoxide | Induces apoptosis in germ cells |
14,15-Epoxyeicosadienoic Acid (EE) | Epoxide | Triggers neurodegeneration via ferroptosis |
Dihydroxyeicosadienoic Acid (DHE) | Hydroxy derivative | Involved in inflammatory responses |
- Induction of Ferroptosis : Research indicates that DGLA can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In studies using Caenorhabditis elegans, it was found that DGLA triggers neurodegeneration specifically in dopaminergic neurons through this pathway, mediated by its conversion to dihydroxyeicosadienoic acid (DHE) .
- Germ Cell Apoptosis : DGLA-derived epoxides have been shown to cause germ cell abnormalities leading to sterility in model organisms. The activity of the enzyme CYP-33E2 is crucial for the production of these toxic metabolites, which result in multi-nucleated germ cells and subsequent apoptosis .
- Inflammatory Response Modulation : DGLA metabolites are involved in modulating inflammatory responses. For instance, elevated levels of certain eicosanoids derived from DGLA can exacerbate inflammatory conditions by promoting the recruitment of immune cells to sites of injury or infection .
Neurodegeneration and Ferroptosis
In a study examining the impact of DGLA on neurodegenerative processes, researchers found that chronic exposure to DGLA resulted in significant neurodegeneration in dopaminergic neurons. The study highlighted the role of iron accumulation and oxidative stress as mediators of this effect. The EC50 values for inducing neurodegeneration varied with age, suggesting that prolonged exposure may activate additional cell death pathways beyond ferroptosis .
Germ Cell Development and Sterility
Another investigation focused on the effects of dietary DGLA on germ cell development in C. elegans. The study demonstrated that specific epoxy metabolites derived from DGLA led to severe reproductive defects characterized by abnormal germ cell morphology and increased apoptosis rates. This research underscores the importance of metabolic pathways involving DGLA in reproductive health .
Implications for Health
The biological activities associated with this compound suggest potential therapeutic applications as well as risks. While certain metabolites may offer protective effects against inflammation and promote cellular repair mechanisms, their roles in inducing cell death pathways raise concerns regarding their use in dietary supplements or therapeutic formulations.
Potential Therapeutic Applications
- Anti-inflammatory Agents : Modulating the levels of specific DGLA metabolites could provide new strategies for treating inflammatory diseases.
- Neuroprotective Strategies : Understanding how to mitigate the neurotoxic effects of certain DGLA metabolites may lead to novel approaches for preventing neurodegenerative diseases.
Risks and Considerations
- Fertility Concerns : Given the demonstrated effects on germ cell viability, caution is warranted when considering dietary supplements containing high levels of DGLA or its derivatives.
- Neurotoxicity : The potential for inducing ferroptosis highlights a need for careful evaluation of safety profiles in clinical settings.
Properties
IUPAC Name |
2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEABGYOVGWCSQ-XQKNJCGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129691-30-1 | |
Record name | Tridihomo-gamma-linolenoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129691301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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